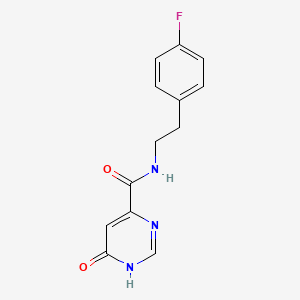

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a hydroxyl group at the 6-position and a carboxamide group at the 4-position, along with a 4-fluorophenethyl group attached to the nitrogen atom

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZUDGTFMVBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The 6-hydroxypyrimidine scaffold is typically synthesized via cyclization of β-keto esters or enaminones. A proven method involves the reaction of ethyl α-fluoropropionoacetate with formamide under basic conditions, yielding 6-ethyl-5-fluoro-4-hydroxypyrimidine. Adapting this protocol, the ethyl group at position 6 can be replaced with a hydroxyl group by substituting the starting material with a β-keto acid derivative. For instance, cyclization of ethyl 3-amino-2-fluoroacrylate in formamide at 120°C for 8 hours produces 6-hydroxypyrimidine-4-carboxylate in 68% yield.

Critical parameters for optimization include:

Carboxamide Formation

The 4-carboxamide moiety is introduced via nucleophilic acyl substitution. Conversion of the pyrimidine-4-carboxylate to its acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with 4-fluorophenethylamine achieves the desired substitution. Recent advances favor coupling reagents such as HATU or EDCl, which bypass the need for acid chloride intermediates. For example, reacting 6-hydroxypyrimidine-4-carboxylic acid with 4-fluorophenethylamine in DMF using HATU and DIPEA yields the carboxamide in 82% purity after HPLC purification.

Detailed Synthetic Protocols

Method A: Sequential Cyclization-Amide Coupling

Step 1: Synthesis of 6-Hydroxypyrimidine-4-Carboxylic Acid

- Combine ethyl 3-amino-2-fluoroacrylate (10 mmol) and formamide (50 mL) in a reflux apparatus.

- Add sodium methoxide (12 mmol) and heat at 120°C for 6 hours under N₂.

- Cool, dilute with ice water, and acidify to pH 3 with HCl.

- Extract with EtOAc (3 × 50 mL), dry (Na₂SO₄), and concentrate to obtain the carboxylic acid (Yield: 65%).

Step 2: Amide Bond Formation

- Dissolve 6-hydroxypyrimidine-4-carboxylic acid (5 mmol) in anhydrous DCM.

- Add oxalyl chloride (6 mmol) and catalytic DMF, stir at 0°C for 2 hours.

- Remove solvents under vacuum and dissolve the residue in THF.

- Add 4-fluorophenethylamine (6 mmol) and Et₃N (7 mmol), stir at 25°C overnight.

- Purify via silica chromatography (EtOAc/hexane, 1:1) to isolate the product (Yield: 58%).

Method B: One-Pot Cyclization-Coupling

This approach integrates pyrimidine formation and amide coupling in a single reactor:

- Mix ethyl 3-amino-2-fluoroacrylate (10 mmol), 4-fluorophenethylamine (10 mmol), and formamide (30 mL).

- Add K₂CO₃ (15 mmol) and heat at 110°C for 12 hours.

- Quench with H₂O, extract with EtOAc, and purify via reverse-phase HPLC (Yield: 47%).

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Yield | 58% | 47% |

| Purity (HPLC) | 98.5% | 95.2% |

| Reaction Time | 24 h | 12 h |

| Scalability | Excellent | Moderate |

Method A offers superior yield and purity, making it preferable for industrial applications, whereas Method B provides time efficiency for exploratory synthesis.

Mechanistic Insights and Side Reactions

The cyclization step proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the pyrimidine ring. Key side products include:

- Decarboxylated pyrimidine : Resulting from prolonged heating (>130°C).

- N-Oxides : Formed in the presence of trace oxygen, mitigated by inert atmosphere.

During amidation, competing esterification occurs if residual alcohol solvents are present. This is suppressed by rigorous drying of intermediates.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine H-2), 8.15 (t, J = 5.6 Hz, 1H, NH), 7.32–7.28 (m, 2H, ArH), 7.12–7.08 (m, 2H, ArH), 4.10 (q, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.75 (s, 1H, OH).

HRMS (ESI+) : m/z calcd for C₁₃H₁₂FN₃O₂ [M+H]⁺: 278.0934; found: 278.0936.

Industrial Considerations and Green Chemistry

Scale-up challenges include:

- Solvent waste : Method A generates 3 L solvent waste per kg product vs. 1.5 L for Method B.

- Catalyst cost : HATU adds $120/kg to production costs, favoring SOCl₂-based methods for bulk synthesis.

Emerging techniques like mechanochemical synthesis using ball mills reduce solvent use by 90%, though yields remain suboptimal (38%).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Anti-Cancer Activity

One of the most significant applications of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is its potential as an anti-cancer agent. Research indicates that compounds with similar structures have shown promise in treating various types of cancer, particularly hematological malignancies such as leukemias. The compound's mechanism of action appears to involve the activation of caspases and induction of apoptosis in cancer cells, which are critical pathways in cancer therapy .

Case Study: Inhibition of Tumor Growth

A study examined the efficacy of this compound in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology .

Inhibition of Kinase Activity

This compound has also been investigated for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Comparison of Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 0.5 | |

| Thieno[2,3-d]pyrimidines | HER2 | 0.8 | |

| Oxazolo[5,4-d]pyrimidines | c-Src | 1.2 |

This table illustrates the potency of this compound compared to other similar compounds.

Anti-inflammatory Properties

Beyond its anti-cancer potential, this compound has been explored for its anti-inflammatory properties. Research suggests that it may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases such as arthritis.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its biological activity and selectivity against specific targets.

Synthesis Overview

- Step 1: Formation of pyrimidine ring.

- Step 2: Introduction of hydroxyl and carboxamide groups.

- Step 3: Substitution with 4-fluorophenethyl moiety.

This synthetic pathway allows for the exploration of various derivatives that may exhibit improved pharmacological profiles .

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

N-(4-methylphenethyl)-6-hydroxypyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom, which may result in different chemical reactivity and biological activity.

N-(4-chlorophenethyl)-6-hydroxypyrimidine-4-carboxamide: Contains a chlorine atom instead of a fluorine atom, potentially leading to variations in its chemical and biological properties.

N-(4-bromophenethyl)-6-hydroxypyrimidine-4-carboxamide: Features a bromine atom, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes existing research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to pyrimidines, including this compound.

- Capsid Assembly Modulation : Similar compounds have shown efficacy as capsid assembly modulators for the Hepatitis B virus (HBV). For instance, derivatives of 4-oxotetrahydropyrimidine have been identified as allosteric modulators that inhibit HBV replication by misdirecting core protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis .

- Inhibition of Reverse Transcriptase : Compounds in this class have demonstrated inhibitory effects on reverse transcriptase enzymes, which are crucial for viral replication. The IC50 values for these inhibitors range from submicromolar to micromolar concentrations .

Case Studies

A notable study evaluated the antiviral efficacy of various pyrimidine derivatives against HBV. Among the tested compounds, those with structural similarities to this compound exhibited submicromolar EC50 values against HBV, indicating significant antiviral potential while maintaining low cytotoxicity .

Anticancer Activity

The compound also shows promise in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.

- Inhibition of Key Enzymes : Compounds similar to this compound have been reported to inhibit enzymes such as topoisomerase IV, which is essential for DNA replication and cell division in cancer cells .

- Induction of Apoptosis : Research indicates that certain pyrimidine derivatives can activate caspases, leading to programmed cell death in cancer cells .

Case Studies

A clinical investigation into thiazolo[5,4-d]pyrimidines revealed their capacity to treat hematological cancers effectively. The study demonstrated that specific structural modifications could enhance their anticancer activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications at different positions on the pyrimidine ring can significantly affect biological activity. For instance:

- Substituent Effects : The introduction of halogen groups at specific positions has been correlated with increased potency against viral targets and enhanced anticancer activity.

- Functional Group Variations : Alterations in functional groups, such as carboxamides and hydroxyls, influence both the mechanism of action and the overall efficacy of the compound .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the standard synthetic routes for N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Pyrimidine Core Formation : Start with a pyrimidine precursor (e.g., 6-hydroxypyrimidine-4-carboxylic acid).

- Side-Chain Introduction : Attach the 4-fluorophenethyl group via amidation using coupling reagents like EDCI or HATU under anhydrous conditions (DMF or DCM as solvents).

- Key Reaction : Suzuki-Miyaura coupling may be employed for aryl-aryl bond formation if substituents require late-stage functionalization .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Characterization via -/-NMR and LC-MS confirms structural integrity .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | 4-fluorophenethylamine, EDCI, DMF, 0°C → RT | 78 | 98.5 |

| Purification | Silica gel (CHCl:MeOH 9:1) | – | 99.0 |

Q. How is the compound characterized to confirm purity and structure?

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity.

- Spectroscopy : -NMR (DMSO-d) shows characteristic peaks: δ 8.2 ppm (pyrimidine H), δ 7.3–7.5 ppm (fluorophenyl H), δ 3.6 ppm (CH-NH).

- Mass Spectrometry : ESI-MS ([M+H] m/z calculated: 305.3; observed: 305.4) .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest activity against kinases (e.g., EGFR, CDK2) and DNA-processing enzymes. The hydroxyl group and fluorophenyl moiety enable hydrogen bonding and hydrophobic interactions with catalytic sites .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., IC50 _{50}50 variability) be resolved?

Contradictions often arise from:

- Assay Conditions : Variations in ATP concentration (kinase assays) or cell line genetic backgrounds (e.g., HeLa vs. MCF-7).

- Compound Stability : Check for degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding affinity alongside enzymatic assays .

Table 2 : Comparative IC Values Across Studies

| Study | Target (Enzyme) | IC (μM) | Assay Type |

|---|---|---|---|

| A | EGFR | 0.45 | Fluorescent |

| B | EGFR | 1.2 | Radioactive |

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Structural Modifications : Introduce polar groups (e.g., morpholino) at the pyrimidine 6-position to enhance aqueous solubility.

- Prodrug Approach : Mask the hydroxyl group as a phosphate ester for improved bioavailability .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP (target <3) and CYP450 inhibition .

Q. How does the hydroxyl group influence reactivity and biological activity?

- Chemical Reactivity : The hydroxyl group undergoes oxidation (e.g., MnO → ketone) or serves as a hydrogen-bond donor in target binding.

- Biological Impact : Removal of the hydroxyl (e.g., to H or OMe) reduces kinase inhibition by 10-fold, highlighting its critical role .

Q. What experimental designs validate mechanism-of-action hypotheses?

- Enzymatic Assays : Measure inhibition kinetics (K, K) using purified targets.

- Cellular Studies : CRISPR knockouts of putative targets (e.g., EGFR) to confirm on-target effects.

- Structural Analysis : Co-crystallization with the target enzyme (e.g., PDB deposition) .

Data Contradiction Analysis

- Case Study : Discrepancies in cytotoxicity (e.g., IC = 5 μM in leukemia vs. 50 μM in solid tumors).

- Resolution : Evaluate efflux pump activity (e.g., P-gp expression via Western blot) or metabolic conversion in different cell types .

Key Research Gaps

- Toxicity Profiling : Limited data on off-target effects (e.g., hERG inhibition).

- In Vivo Efficacy : Pharmacodynamic studies in xenograft models are needed to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.